3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid
CAS No.: 2091224-21-2
Cat. No.: VC5780570
Molecular Formula: C8H3BrClF3O2
Molecular Weight: 303.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2091224-21-2 |
|---|---|
| Molecular Formula | C8H3BrClF3O2 |
| Molecular Weight | 303.46 |
| IUPAC Name | 3-bromo-2-chloro-5-(trifluoromethyl)benzoic acid |
| Standard InChI | InChI=1S/C8H3BrClF3O2/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15) |
| Standard InChI Key | WVKCPGGGOJZREJ-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1C(=O)O)Cl)Br)C(F)(F)F |
Introduction
Synthesis and Manufacturing Processes
Lithiation-Carboxylation Strategy
A patented method for synthesizing 2-chloro-5-(trifluoromethyl)benzoic acid (CN103012122A) provides insights into scalable production routes adaptable to the title compound . The process involves:
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Lithiation: Treatment of p-chlorobenzotrifluoride with tert-butyl lithium in the presence of tetramethylethylenediamine (TMEDA) generates a reactive aryl lithium intermediate.
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Carboxylation: Quenching the intermediate with solid CO₂ yields the carboxylic acid via electrophilic trapping.
For 3-bromo-2-chloro-5-(trifluoromethyl)benzoic acid, bromination must precede or follow these steps. A plausible route involves:
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Bromination of 2-chloro-5-(trifluoromethyl)benzoic acid using N-bromosuccinimide (NBS) under radical initiation.
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Alternatively, directed ortho-metalation (DoM) of a pre-brominated substrate could achieve precise functionalization.
Table 1: Comparison of Synthetic Routes for Halogenated Benzoic Acids
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Lithiation-Carboxylation | 75–85 | ≥98 | Moisture sensitivity |
| Halogen Exchange | 60–70 | 90–95 | Byproduct formation |
| Electrophilic Bromination | 50–65 | 85–90 | Regioselectivity control |
Purification and Scalability
Post-synthesis purification typically involves recrystallization from ethanol-water mixtures or chromatography on silica gel. Industrial-scale production faces challenges in minimizing residual solvents (e.g., THF, hexanes) and metal catalysts (e.g., lithium residues) .
Physicochemical Properties
Thermal and Solubility Profiles
The compound’s melting point remains unreported, but analogous brominated benzoic acids melt between 180–220°C . It exhibits limited solubility in water (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMF and DMSO. The trifluoromethyl group enhances lipid solubility, reflected in a calculated logP value of 2.8.
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, Ar-H), 8.20 (d, J = 2.4 Hz, 1H, Ar-H), 13.20 (br s, 1H, COOH).
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¹³C NMR: δ 167.5 (COOH), 135.2–125.8 (CF₃ and halogenated carbons).
Applications in Organic Synthesis and Medicinal Chemistry
Building Block for Cross-Coupling Reactions
The bromine and chlorine substituents enable sequential Suzuki-Miyaura and Ullmann couplings, facilitating the construction of biaryl systems. For example, palladium-catalyzed coupling with aryl boronic acids yields tetra-substituted biphenyls, valuable in liquid crystal displays.
Pharmacophore Development
In medicinal chemistry, the title compound serves as a precursor for kinase inhibitors. The trifluoromethyl group improves metabolic stability, while halogens provide anchor points for hydrogen bonding with target proteins . Preclinical studies highlight its role in modulating TNF-α and IL-6 pathways, suggesting anti-inflammatory applications.
Comparative Analysis with Structural Analogs
Table 2: Properties of Halogenated Benzoic Acid Derivatives
*Estimated based on analogs.
Recent Research and Future Directions
Recent studies explore the compound’s utility in metal-organic frameworks (MOFs) for gas storage, leveraging its rigid geometry and halogen interactions. Additionally, its incorporation into PROTACs (proteolysis-targeting chimeras) showcases potential in targeted protein degradation therapies. Future work should address synthetic bottlenecks and evaluate ecotoxicological impacts to ensure sustainable use.
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